6-Chloro-N-pentylpyridazin-3-amine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
6-Chloro-N-pentylpyridazin-3-amine is a compound of interest in various synthetic and chemical research areas due to its reactive chloro and amino groups. It serves as a pivotal scaffold for the development of polysubstituted pyridazinones, which are accessible through sequential nucleophilic aromatic substitution processes. The regioselectivity of nucleophilic substitution is influenced by the nature of the nucleophile and the substituent attached to the pyridazinone ring, allowing the synthesis of a wide range of polyfunctional systems with potential applications in drug discovery. For example, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles, analogous to 6-Chloro-N-pentylpyridazin-3-amine, leads to a mixture of aminated products, showcasing the compound's utility in synthesizing diverse chemical entities (Pattison, Sandford, Yufit, Howard, Christopher, Miller, 2009).
Solubility and Physical Chemistry
The solubility of compounds similar to 6-Chloro-N-pentylpyridazin-3-amine in various solvents is a critical parameter for their application in chemical syntheses and pharmaceutical formulations. Research on 6-chloropyridazin-3-amine has shown its solubility increases with temperature across different solvents. Understanding the solubility behavior assists in optimizing reaction conditions and developing efficient drug formulation strategies. The enthalpy, entropy, and Gibbs free energy changes associated with the dissolution processes provide insights into the thermodynamics of such systems (Cao, Liu, Lv, Yao, 2012).
Biological Activity and Potential Applications
The chemical framework of 6-Chloro-N-pentylpyridazin-3-amine offers a versatile platform for developing novel compounds with potential biological activities. Its analogs have been explored for various biological activities, including antimicrobial properties. Synthesis and modification of pyridazinone derivatives, utilizing the core structure similar to 6-Chloro-N-pentylpyridazin-3-amine, have been investigated for their potential biological activities. Such studies underscore the importance of this compound in the synthesis of biologically active molecules, which could lead to the development of new therapeutic agents (Abubshait, 2007).
Analytical and Material Science Applications
In material science and analytical chemistry, compounds like 6-Chloro-N-pentylpyridazin-3-amine serve as functional moieties for modifying surfaces or creating new materials with desired properties. The introduction of N-halamine groups, for example, imparts antimicrobial properties to various substrates, showcasing the utility of chloroamine compounds in developing functional materials for healthcare and environmental applications. This demonstrates the compound's potential beyond pharmaceuticals, contributing to advances in material sciences and applied chemistry (Barnes, Liang, Worley, Lee, Broughton, Huang, 2007).
properties
IUPAC Name |
6-chloro-N-pentylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-2-3-4-7-11-9-6-5-8(10)12-13-9/h5-6H,2-4,7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFGMCLSYOTWFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561218 | |
Record name | 6-Chloro-N-pentylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-pentylpyridazin-3-amine | |
CAS RN |
941294-42-4 | |
Record name | 6-Chloro-N-pentyl-3-pyridazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-pentylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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